Cucurbitacin S
Overview
Description
Cucurbitacins are a class of secondary metabolites primarily found in the plant kingdom, especially in the Cucurbitaceae family . They are known for their significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential . Cucurbitacins are chemically classified as triterpenes, formally derived from cucurbitane, a triterpene hydrocarbon . Most cucurbitacins are tetracyclic except some have an extra ring due to formal cyclization between C 16 and C 24 as in cucurbitacin S .
Synthesis Analysis
The synthesis of cucurbitacin IIa derivatives has been reported . The process involves various chemical reactions and conditions, including the use of corresponding diol, 2N NaOH, THF, and other reagents .
Molecular Structure Analysis
Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbon atoms on their basic skeleton . The molecular docking analysis showed that cucurbitacins bind to several target proteins .
Chemical Reactions Analysis
Cucurbitacins have been reported to exhibit significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential . They are known to inhibit cell proliferation, invasion, and migration; induce apoptosis; and encourage cell cycle arrest .
Physical And Chemical Properties Analysis
Cucurbitacins are derived from the basic cucurbitane ring skeleton, a triterpene hydrocarbon . They are characterized by their distinctive features due to modifications by groups containing oxygen and double bonds . After intravenous administration, cucurbitacins are distributed in large volumes .
Scientific Research Applications
Anti-Cancer Properties
Cucurbitacins and their derivatives have been found to inhibit cancer growth through a wide range of mechanisms . These include inducing apoptosis (programmed cell death), autophagy (self-degradation of cells), cell cycle arrest, and inhibiting cancer invasion and migration . They have been the subject of extensive scientific research due to their broad range of pharmacological effects .
Anti-Inflammatory Effects
Cucurbitacins have been reported to have significant anti-inflammatory properties . They can help reduce inflammation, which is a key factor in many chronic diseases.
Antimicrobial Activity
Cucurbitacins have demonstrated antimicrobial properties . This makes them potentially useful in combating various types of bacterial and fungal infections.
Antiviral Properties
Research has shown that Cucurbitacins also have antiviral properties . This suggests they could be used in the development of new antiviral drugs.
Antidiabetic Effects
Cucurbitacins have been found to have antidiabetic effects . This could make them a valuable tool in the management and treatment of diabetes.
Hepatoprotective Properties
Cucurbitacins have been reported to have hepatoprotective properties . This means they may help protect the liver from damage, which could be beneficial in the treatment of liver diseases.
Antioxidant Activity
Cucurbitacins have been found to have antioxidant properties . Antioxidants help protect the body’s cells from damage caused by free radicals, which are harmful molecules that can lead to various health problems.
Cardioprotective Properties
Cucurbitacins have been reported to have cardioprotective properties . This suggests they could help protect the heart and cardiovascular system, potentially reducing the risk of heart disease.
Mechanism of Action
Cucurbitacin S: A Comprehensive Review of its Mechanism of Action
Cucurbitacin S, also known as Cucurbitacins, is a class of secondary metabolites primarily present in the plant kingdom, especially in the Cucurbitaceae family . This compound has been extensively studied for its significant biological activities, including anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential .
Target of Action
The primary targets of Cucurbitacin S are the JAK/STAT3 signaling pathway , ATP citrate lyase (ACYL) , and the protein GRP78 . These targets play essential roles in the activation, proliferation, and maintenance of cells .
Mode of Action
Cucurbitacin S interacts with its targets, leading to significant changes in cellular processes. It inhibits the JAK/STAT3 signaling pathway , downregulates the GRP78/FOXM1/KIF20A signaling pathway by targeting the protein GRP78 , and inhibits ATP citrate lyase (ACYL) in a dose-dependent manner .
Biochemical Pathways
The affected pathways include the JAK/STAT3 signaling pathway and the GRP78/FOXM1/KIF20A signaling pathway . The inhibition of these pathways leads to downstream effects such as the suppression of cell proliferation and the induction of apoptosis .
Pharmacokinetics
Cucurbitacin S exhibits a large volume of distribution . After intravenous administration, it is distributed in large volume 51.65 L/kg and exhibits high tissue to plasma concentration ratios of 60–280-folds in many organs . The maximum concentration (C max) is 0.0097 and 0.03124 mg/L in 1 h, with 2 and 4 mg/kg extracted from natural sources, while C max is 3.41 × 10 −5 mg/L in 3 h with 8 mg/kg from commercial sources .
Result of Action
The molecular and cellular effects of Cucurbitacin S’s action include the inhibition of cell proliferation, the induction of apoptosis , and the considerable inhibition of tumor growth .
Safety and Hazards
Future Directions
Cucurbitacins have shown promising anticancer/chemopreventive potential in both in vitro and in vivo studies . Therefore, a comprehensive review on this topic is recommended for future clinical research . Also, as oral delivery and absorption of cucurbitacins remain a challenge, recent focus has been on the use of nano-micelles co-modified with cucurbitacins, which enhances their relative bioavailability .
properties
IUPAC Name |
(1S,2S,4R,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3/t15-,17-,20-,21+,23+,24+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLRWSUZLFUTO-PQNVQGKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O)C)C)C)O[C@@H](CC1=O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975565 | |
Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cucurbitacin S | |
CAS RN |
60137-06-6 | |
Record name | Cucurbitacin S | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60137-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cucurbitacins | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060137066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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